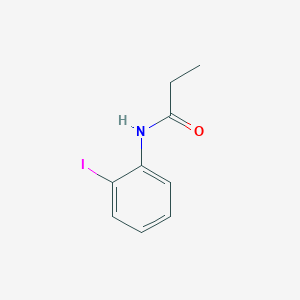
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications.
作用機序
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. It has been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition. 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide also activates the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to induce a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations. It has also been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition.
実験室実験の利点と制限
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a potent hallucinogen that can be used to study the mechanism of action of hallucinogens and their potential therapeutic applications. However, it also has several limitations. It is a controlled substance that requires special permits to handle and use. It is also difficult to obtain and expensive.
将来の方向性
There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide. One direction is to study its potential therapeutic applications. It has been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism. This suggests that it may have potential as a treatment for certain types of cancer. Another direction is to study its effects on the brain and behavior. It has been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition. This suggests that it may have potential as a treatment for certain psychiatric disorders. Finally, more research is needed to understand the long-term effects of 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide on the brain and body.
合成法
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide involves several steps. The first step is the synthesis of 2,4-dimethyl-5-nitrophenylacetic acid, which is then converted to its corresponding amide by reacting it with 4-bromo-3,5-dimethoxybenzoyl chloride. The resulting amide is then reduced to the final product, 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide, using lithium aluminum hydride.
科学的研究の応用
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has also been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
特性
製品名 |
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C17H18BrNO3 |
分子量 |
364.2 g/mol |
IUPAC名 |
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-10-5-6-13(11(2)7-10)19-17(20)12-8-14(21-3)16(18)15(9-12)22-4/h5-9H,1-4H3,(H,19,20) |
InChIキー |
KQKNRVNMUKHURV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)

![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)


